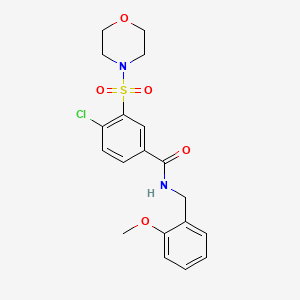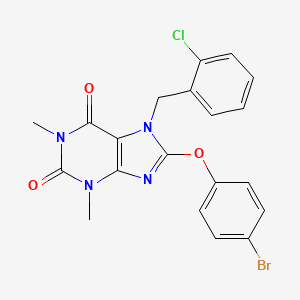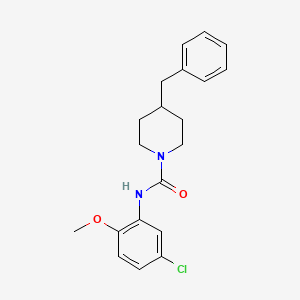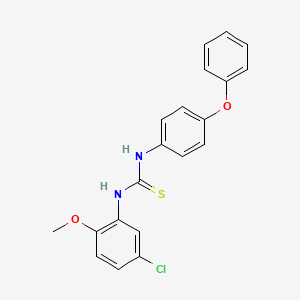
4-chloro-N-(2-methoxybenzyl)-3-(4-morpholinylsulfonyl)benzamide
Übersicht
Beschreibung
4-chloro-N-(2-methoxybenzyl)-3-(4-morpholinylsulfonyl)benzamide, also known as BMS-777607, is a small molecule inhibitor of the c-Met receptor tyrosine kinase. This compound has been shown to have potential therapeutic applications in the treatment of cancer, particularly in the inhibition of tumor growth and metastasis.
Wirkmechanismus
4-chloro-N-(2-methoxybenzyl)-3-(4-morpholinylsulfonyl)benzamide acts as a competitive inhibitor of the c-Met receptor tyrosine kinase, binding to the ATP-binding site of the enzyme and preventing its activation. This inhibition leads to a decrease in downstream signaling pathways that are involved in cell proliferation, survival, and migration.
Biochemical and Physiological Effects:
4-chloro-N-(2-methoxybenzyl)-3-(4-morpholinylsulfonyl)benzamide has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. These include the inhibition of cell proliferation, induction of apoptosis, and inhibition of tumor angiogenesis. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-chloro-N-(2-methoxybenzyl)-3-(4-morpholinylsulfonyl)benzamide is its specificity for the c-Met receptor tyrosine kinase, which makes it an attractive target for cancer therapy. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 4-chloro-N-(2-methoxybenzyl)-3-(4-morpholinylsulfonyl)benzamide. One area of interest is the development of more potent and selective c-Met inhibitors, which may have improved efficacy and safety profiles. Additionally, there is interest in exploring the use of 4-chloro-N-(2-methoxybenzyl)-3-(4-morpholinylsulfonyl)benzamide in combination with other cancer therapies, such as chemotherapy and immunotherapy, to enhance its anti-tumor effects. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of this compound, particularly in vivo, to better understand its potential clinical applications.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(2-methoxybenzyl)-3-(4-morpholinylsulfonyl)benzamide has been extensively studied in preclinical models of cancer, with promising results in the inhibition of tumor growth and metastasis. In particular, this compound has been shown to inhibit c-Met signaling, which is known to play a key role in the development and progression of many types of cancer.
Eigenschaften
IUPAC Name |
4-chloro-N-[(2-methoxyphenyl)methyl]-3-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O5S/c1-26-17-5-3-2-4-15(17)13-21-19(23)14-6-7-16(20)18(12-14)28(24,25)22-8-10-27-11-9-22/h2-7,12H,8-11,13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYJKIKXAHQRLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-isopropyl-2-{[3-(3-nitrophenyl)-2-phenylacryloyl]amino}benzamide](/img/structure/B3528820.png)

![4-({[methyl(phenyl)amino]carbonyl}amino)phenyl methyl(phenyl)carbamate](/img/structure/B3528831.png)
![2-[(4-hydroxy-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N,N-diphenylacetamide](/img/structure/B3528840.png)
![2-({4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide](/img/structure/B3528844.png)
![2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B3528855.png)
![N~2~-phenyl-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)phenyl]glycinamide](/img/structure/B3528859.png)

![5-[(3-methyl-2-thienyl)methylene]-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B3528888.png)
![ethyl 5-({[(8-allyl-2-oxo-2H-chromen-3-yl)carbonyl]amino}methyl)-2-furoate](/img/structure/B3528900.png)
![ethyl 2-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B3528903.png)
![N~2~-(4-chloro-2-methylphenyl)-N~1~-[3-(methylthio)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3528906.png)

